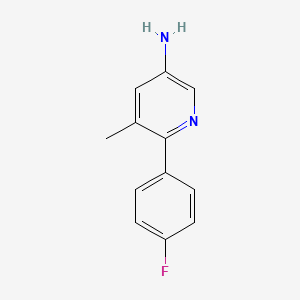

6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Description

Significance of Pyridine-Based Compounds in Contemporary Chemical and Pharmaceutical Research

The pyridine (B92270) ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous structural motif in the landscape of pharmaceuticals and biologically active molecules. nih.gov Its structure is analogous to benzene (B151609), with one methine group replaced by nitrogen, which imparts distinct physicochemical properties such as polarity and basicity. researchgate.net This scaffold is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of pyridine derivatives stems from their versatile biological activities, which include antitumor, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular interactions with biological targets like enzymes and receptors. chemicalbook.com Furthermore, the pyridine scaffold serves as a versatile synthetic precursor, allowing for functionalization at various positions to modulate a compound's biological activity, solubility, and pharmacokinetic profile. mdpi.com This adaptability makes pyridine and its derivatives highly sought-after building blocks in the design and discovery of new drugs. researchgate.net

Table 1: General Properties of the Pyridine Scaffold

| Property | Value/Description |

|---|---|

| Chemical Formula | C₅H₅N |

| Molecular Weight | 79.10 g/mol |

| Nature | Aromatic, Heterocyclic |

| Basicity (pKa of pyridinium (B92312) ion) | ~5.2 |

| Key Feature in Drug Design | Polar, ionizable, capable of hydrogen bonding |

Overview of Fluorine Substitution in Aromatic Systems: Influence on Reactivity and Biological Activity

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design to enhance a molecule's therapeutic potential. The unique properties of fluorine—its small size (van der Waals radius is similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's characteristics.

Table 2: Key Influences of Fluorine Substitution in Drug Design

| Parameter | Influence of Fluorine Substitution |

|---|---|

| Metabolic Stability | Increases by blocking sites of oxidative metabolism. |

| Binding Affinity | Can enhance binding to target proteins through unique electrostatic interactions. |

| Lipophilicity | Generally increases, affecting membrane permeability and solubility. |

| pKa | Modulates the acidity/basicity of nearby functional groups due to its strong electron-withdrawing effect. |

General Introduction to Pyridin-3-amine Scaffolds in Organic Synthesis and Pharmaceutical Applications

Within the broad family of pyridine derivatives, pyridin-3-amine (also known as 3-aminopyridine) scaffolds are particularly valuable intermediates in organic synthesis. The amino group at the 3-position is a versatile functional handle that can readily participate in a wide range of chemical transformations, including amide bond formation, N-alkylation, and diazotization, allowing for the construction of more complex molecular architectures.

In pharmaceutical applications, the aminopyridine moiety is a key structural element in various biologically active compounds. The nitrogen of the amino group can act as a hydrogen bond donor, complementing the hydrogen bond acceptor capability of the pyridine ring nitrogen, thereby facilitating strong and specific interactions with biological targets. Numerous compounds incorporating the pyridin-3-amine scaffold have been investigated for a range of therapeutic applications, leveraging the unique electronic and structural features of this framework to achieve desired biological effects. nih.govnih.gov

Contextualizing 6-(4-Fluorophenyl)-5-methylpyridin-3-amine within the Landscape of Substituted Pyridine Amines

The compound this compound is a specific, highly functionalized derivative that embodies the strategic combination of several key structural motifs. While extensive academic literature on this exact molecule is not widespread, its structure allows for a clear contextualization based on the established principles of medicinal chemistry.

The molecule can be deconstructed into four key components:

Pyridin-3-amine Core: This provides the foundational heterocyclic scaffold with a reactive amino group for further derivatization, as discussed previously.

6-Aryl Substitution: The presence of a phenyl group at the 6-position is a common strategy to introduce a large, rigid substituent that can engage in hydrophobic or π-stacking interactions within a receptor binding pocket. Synthetic routes to 6-aryl pyridines are well-established, often utilizing cross-coupling reactions. mdpi.comresearchgate.net

4-Fluorophenyl Group: The fluorine atom on the phenyl ring is a deliberate modification intended to confer the benefits of fluorination, such as enhanced metabolic stability and altered electronic properties, which can improve binding affinity and pharmacokinetic parameters.

5-Methyl Group: The methyl group at the 5-position provides steric bulk adjacent to the large aryl substituent. This can influence the rotational orientation (dihedral angle) of the fluorophenyl ring relative to the pyridine core, which can be critical for achieving an optimal conformation for receptor binding. It can also serve as a lipophilic contact point or block a potential site of metabolism.

This specific combination of substituents makes this compound a highly valuable building block or intermediate in drug discovery programs. Its structure is primed for the synthesis of a library of compounds, for instance, by acylating the 3-amino group to explore structure-activity relationships (SAR) for a specific biological target.

Table 3: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁FN₂ |

| Molecular Weight | 202.23 g/mol |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) |

| Hydrogen Bond Acceptors | 2 (from the pyridine N and the amino N) |

| LogP (Predicted) | 2.5 |

Data sourced from PubChem CID 57465922.

Scope and Objectives of Academic Research on this compound

The primary objective of academic or industrial research involving a compound like this compound would likely revolve around its use as a sophisticated intermediate for the synthesis of novel, biologically active molecules. The research scope would be guided by several key goals:

Synthetic Methodology: Developing efficient, scalable, and cost-effective synthetic routes to access this scaffold and its analogs. This could involve exploring various cross-coupling strategies (e.g., Suzuki or Stille coupling) to attach the fluorophenyl ring. mdpi.com

Library Synthesis: Utilizing the 3-amino group as a point of diversification to create a chemical library of related compounds. This would involve reacting the amine with a wide range of carboxylic acids, sulfonyl chlorides, or other electrophiles.

Biological Screening: Evaluating the synthesized library of compounds for activity against various biological targets. Given the prevalence of pyridine scaffolds in kinase inhibitors, research might focus on screening against a panel of protein kinases implicated in diseases like cancer. acs.org

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure of the derivatives affect their biological activity. The goal is to identify the key molecular features responsible for potency and selectivity, leading to the design of optimized lead compounds for further development. researchgate.net

In essence, this compound represents a strategically designed starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-6-11(14)7-15-12(8)9-2-4-10(13)5-3-9/h2-7H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRAELQYCQBWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Retrosynthetic Analysis of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comias.ac.in For this compound, two primary disconnections are considered the most logical.

The most prominent disconnection is the carbon-carbon bond between the pyridine (B92270) ring (at the C6 position) and the 4-fluorophenyl group. This disconnection suggests a cross-coupling reaction as the key bond-forming step. This leads to two precursor fragments: a halogenated 5-methylpyridin-3-amine derivative and a 4-fluorophenyl organometallic reagent, such as a boronic acid. This strategy falls under the classification of a palladium-catalyzed Suzuki-Miyaura coupling reaction.

An alternative disconnection targets the carbon-nitrogen bond of the amine group at the C3 position. This approach would involve the synthesis of a 6-(4-fluorophenyl)-5-methylpyridine intermediate, followed by the introduction of the amino group. This could theoretically be achieved through nitration and subsequent reduction, or via a nucleophilic aromatic substitution reaction, though regioselectivity can be a significant challenge. Given the reliability of modern cross-coupling methods, the first disconnection approach is generally considered more efficient.

Synthesis of Key Precursors and Intermediate Compounds

The success of the total synthesis hinges on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.

A crucial precursor for the Suzuki-Miyaura coupling is a pyridine ring halogenated at the 6-position, such as 6-bromo-5-methylpyridin-3-amine. The synthesis of such intermediates can be challenging due to the inherent reactivity and regiochemical preferences of the pyridine ring. Direct halogenation of 5-methylpyridin-3-amine can lead to a mixture of products.

The 4-fluorophenyl moiety is typically introduced using an organometallic reagent. For Suzuki-Miyaura coupling, 4-fluorophenylboronic acid is the most common and versatile building block. chemimpex.com It is a commercially available, stable solid that participates readily in palladium-catalyzed reactions. chemicalbook.com Its synthesis generally starts from 4-fluorobromobenzene or 4-fluoroiodobenzene, which undergoes a metal-halogen exchange (e.g., with butyl-lithium) or forms a Grignard reagent, followed by quenching with a trialkyl borate (B1201080) ester and subsequent acidic workup.

Table 1: Properties of 4-Fluorophenylboronic Acid

| Property | Value |

|---|---|

| CAS Number | 1765-93-1 |

| Molecular Formula | C₆H₆BFO₂ |

| Molecular Weight | 139.92 g/mol |

| Appearance | White to off-white powder cymitquimica.com |

| Melting Point | 262-265 °C |

| Primary Use | Suzuki-Miyaura cross-coupling reactions chemimpex.com |

Direct Synthesis Approaches to this compound

With the key precursors in hand, the final assembly of the target molecule can be achieved through direct C-C bond formation.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems. researchgate.netresearchgate.net In the context of synthesizing this compound, this reaction involves the coupling of a 6-halo-5-methylpyridin-3-amine intermediate with 4-fluorophenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The process requires a base to activate the boronic acid and facilitate the catalytic cycle. A variety of catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions often need to be determined empirically for specific substrates. analytical-sales.com The reaction has proven effective for a wide range of functionalized aryl halides and boronic acids, including those containing heterocyclic motifs. researchgate.net

Table 2: Typical Reaction Components for Suzuki-Miyaura Coupling

| Component | Examples | Role |

|---|---|---|

| Halide Precursor | 6-Bromo-5-methylpyridin-3-amine | Electrophilic partner |

| Boronic Acid | 4-Fluorophenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates reaction |

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives using sodium amide (NaNH₂). wikipedia.org The reaction typically proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. wikipedia.orgchemistnotes.com This method preferentially installs an amino group at the C2 or C6 position of the pyridine ring. ntu.edu.sg

For the synthesis of this compound, the standard Chichibabin reaction is not a viable approach for introducing the amino group at the 3-position. The electronic properties of the pyridine ring direct the nucleophilic attack to the electron-deficient C2, C4, and C6 positions. While amination at the C4 position is possible if the C2 and C6 positions are blocked, the yields are often low. chemistnotes.com Therefore, using a Chichibabin-type reaction to install the 3-amino group on a pre-formed 6-(4-fluorophenyl)-5-methylpyridine core is not a synthetically practical strategy. Alternative pyridine synthesis methods that build the ring from acyclic precursors could potentially be designed to yield the desired substitution pattern, but cross-coupling approaches on a pre-functionalized pyridine ring are generally more convergent and reliable.

Nucleophilic Aromatic Substitution Strategies on Pyridine Ring Systems

Nucleophilic Aromatic Substitution (SNAr) is a fundamental process for the functionalization of pyridine rings. In the context of synthesizing this compound, SNAr presents a potential, albeit challenging, pathway. The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex. This stabilization is most effective when the nucleophilic attack occurs at the C-2 or C-4 positions (ortho and para to the nitrogen), as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org

For the synthesis of the target molecule, an SNAr strategy could theoretically involve two main disconnections:

Reaction of a 3-amino-6-halopyridine derivative with a 4-fluorophenyl nucleophile. This approach is often difficult due to the challenges in generating a sufficiently reactive 4-fluorophenyl anion.

Reaction of a 6-(4-fluorophenyl)-3-halopyridine intermediate with an amine source. This is a more common approach in pyridine chemistry. The reactivity of the leaving group is crucial; fluoropyridines are often more reactive than chloropyridines in SNAr reactions due to the high electronegativity of fluorine. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov The nitro group can also serve as an excellent leaving group in SNAr reactions on pyridine rings. mdpi.com

However, SNAr reactions at the C-3 position are generally slow because the anionic charge in the reaction intermediate cannot be delocalized onto the ring nitrogen. stackexchange.com Therefore, direct amination at the C-3 position of a pre-formed 6-(4-fluorophenyl)-5-methylpyridine ring via a standard SNAr mechanism is not a favored pathway. More advanced methods, such as Buchwald-Hartwig amination, are typically employed to install amino groups on pyridine rings. nih.gov

Optimization of Reaction Conditions and Process Parameters

The efficient synthesis of complex molecules like this compound heavily relies on the meticulous optimization of reaction conditions. The primary route for constructing the core biaryl structure involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.orgnih.gov The success of these reactions is contingent upon a delicate balance of catalysts, solvents, temperature, and reaction time.

Catalyst Systems and Ligand Selection for Efficiency and Selectivity

The formation of the carbon-carbon bond between the pyridine ring and the 4-fluorophenyl group is most effectively achieved through palladium-catalyzed cross-coupling. The choice of the palladium catalyst and the associated phosphine (B1218219) ligand is paramount for achieving high efficiency and selectivity, especially when dealing with nitrogen-containing heterocycles which can inhibit catalyst activity. organic-chemistry.org

Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For Suzuki-Miyaura couplings involving heteroaryl compounds, catalyst systems composed of palladium and dialkylbiphenylphosphino ligands have demonstrated high activity and stability. organic-chemistry.orgacs.org These catalysts are robust and can tolerate functional groups like the aminopyridines present in the target molecule's precursors. organic-chemistry.org The use of specific pre-catalysts can also enable reactions to proceed at lower temperatures and with shorter reaction times, which is particularly beneficial when working with unstable boronic acids. acs.org

Below is a table summarizing the performance of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions relevant to pyridine synthesis.

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| PdCl2(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acids | Competent catalyst, tolerates water and oxygen to some extent. | cdnsciencepub.com |

| PdCl2(dtbpf) | dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) | 3-Chloro-5-oxadiazol-2-yl pyridine and aryl/heteroaryl boronic acids | Highly active system, tolerates a wide range of boronic acids. | researchgate.net |

| [Pd2(dba)3] | P(tBu)3 (Tri-tert-butylphosphine) | Chloroaryl triflates and arylboronic acids | Selectivity can be tuned by solvent choice. | nih.gov |

| Palladium(0) | Dialkylbiphenylphosphino ligands | Aminoheteroaryl halides and heteroaryl boronic acids | Not inhibited by basic aminopyridines; highly active and stable. | organic-chemistry.org |

Solvent Effects, Temperature Regimes, and Reaction Time Optimization

The choice of solvent plays a critical, and often underestimated, role in palladium-catalyzed cross-coupling reactions. whiterose.ac.ukrsc.org The solvent influences the solubility of reactants, the stability of the catalyst, and can directly participate in the catalytic cycle, thereby affecting reaction rate and selectivity. whiterose.ac.uk

In Suzuki-Miyaura reactions, solvent polarity can dramatically alter the reaction outcome. For instance, studies have shown that in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, whereas polar aprotic solvents such as DMF or acetonitrile (B52724) can switch the selectivity to favor the C-OTf bond. nih.gov This switch is attributed to the ability of polar solvents to stabilize charged anionic palladium species that are proposed to be the active catalyst in these environments. nih.govnih.gov Therefore, for the synthesis of this compound, a nonpolar or moderately polar aprotic solvent would likely be chosen to ensure selective coupling.

Temperature and reaction time are also critical parameters. Cross-coupling reactions are often conducted at elevated temperatures (e.g., 50-120 °C) to ensure a reasonable reaction rate. nih.govmdpi.com However, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of unwanted byproducts. Optimization involves finding the minimum temperature and time required for complete conversion of the starting materials.

The following table illustrates the impact of solvent choice on product selectivity in a model Pd/PtBu3-catalyzed Suzuki-Miyaura cross-coupling of a chloroaryl triflate, demonstrating the profound influence of the reaction medium.

| Solvent | Solvent Type | Selectivity (C-Cl product : C-OTf product) |

|---|---|---|

| Toluene | Nonpolar | >98 : <2 |

| THF | Polar Aprotic | >98 : <2 |

| Acetone | Polar Aprotic | 96 : 4 |

| Acetonitrile (MeCN) | Polar Aprotic | 10 : 90 |

| DMF | Polar Aprotic | <2 : >98 |

| DMSO | Polar Aprotic | <2 : >98 |

Strategies for Enhancing Reaction Yield and Product Purity

Beyond optimizing core parameters, several other strategies can be employed to maximize the yield and purity of the final product. One effective technique is the use of additives. For instance, the addition of 4Å molecular sieves can protect transient intermediates from hydrolysis by scavenging water generated in situ, leading to improved yields. nih.gov

Careful control over the stoichiometry of reactants is also essential. While cross-coupling reactions are generally robust, deviations from optimal ratios can lead to incomplete reactions or the formation of homocoupled byproducts. Post-reaction purification, typically involving column chromatography, is almost always necessary to isolate the target compound in high purity. rsc.org

Furthermore, advancements in chemical engineering can lead to significant process improvements. Researchers at Virginia Commonwealth University developed a method for synthesizing halo-substituted nicotinonitriles where the incorporation of a dehydrating agent improved the yield from 58% to 92%. vcu.edu They also demonstrated that transitioning from a traditional batch process to a continuous flow reactor could dramatically reduce production steps and costs, highlighting the potential for process intensification to enhance efficiency. vcu.edu

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijarsct.co.inrasayanjournal.co.in These principles advocate for the use of safer solvents, improved atom economy, and energy efficiency. rasayanjournal.co.in

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional reliance on toxic organic solvents like benzene (B151609) or chloroform (B151607) is being replaced by more environmentally benign alternatives. ijarsct.co.in Water, or aqueous mixtures, can be excellent solvents for certain cross-coupling reactions, particularly when water-soluble catalysts are used. biosynce.comnih.gov Supercritical CO₂ is another promising green solvent due to its low toxicity and recyclability. ijarsct.co.in

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter times compared to conventional heating. ijarsct.co.innih.gov This rapid and uniform heating minimizes the formation of byproducts. ijarsct.co.in

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, are highly desirable from a green chemistry perspective. researchgate.net MCRs maximize atom economy and reduce the waste generated from intermediate purification steps. nih.gov

Sustainable Catalysis: There is a growing emphasis on replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.org Additionally, the development of biocatalysts and enzyme-mediated reactions offers a promising avenue for synthesizing pyridines under exceptionally mild and selective conditions. ijarsct.co.in

By integrating these principles, the synthesis of pyridine derivatives can be made more sustainable, reducing both environmental impact and production costs. vcu.eduijarsct.co.in

Spectroscopic Characterization and Structural Elucidation of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The protons on the pyridine ring, being in a heteroaromatic system, are expected to appear at specific chemical shifts. The protons of the 4-fluorophenyl group will likely appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the fluorine atom influencing their appearance. Additionally, a singlet for the methyl group protons and a broad singlet for the amine (NH₂) protons are expected.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.0 | d |

| Pyridine-H | 6.5 - 7.5 | d |

| Fluorophenyl-H | 7.2 - 7.8 | t |

| Fluorophenyl-H | 6.9 - 7.4 | t |

| -CH₃ | 2.0 - 2.5 | s |

| -NH₂ | 3.5 - 5.0 | br s |

| Note: 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet, and 'br s' denotes broad singlet. Predicted values are based on analogous structures and may vary from experimental data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum is expected to show signals for the carbons of the pyridine ring, the 4-fluorophenyl ring, and the methyl group. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom, resulting in splitting of their signals. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (substituted) | 140 - 160 |

| Pyridine-CH | 110 - 140 |

| Fluorophenyl-C (C-F) | 160 - 170 (d) |

| Fluorophenyl-C (substituted) | 130 - 140 |

| Fluorophenyl-CH | 115 - 130 (d) |

| -CH₃ | 15 - 25 |

| Note: 'd' denotes doublet due to C-F coupling. Predicted values are based on analogous structures and may vary from experimental data. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the pyridine and fluorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the pyridine ring and the fluorophenyl and methyl groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amines. In the positive ion mode, the spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Predicted ESI-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ | 217.10 |

| Note: m/z stands for the mass-to-charge ratio. The predicted value is based on the calculated exact mass of the protonated molecule. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming its atomic composition. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the chemical formula C₁₂H₁₁FN₂.

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization in a mass spectrometer, the molecular ion of this compound (m/z ≈ 202.25) would be formed. This high-energy ion is prone to fragmentation, and the resulting pattern is a characteristic fingerprint of the molecule's structure. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.

Key predicted fragmentation patterns for this compound would likely involve:

Benzylic Cleavage: The bond between the pyridine and phenyl rings is a likely point of cleavage. This could result in two primary fragment ions: one corresponding to the 4-fluorophenyl cation (m/z ≈ 95.0) and another to the 5-methylpyridin-3-amine cation (m/z ≈ 107.1). The relative stability of these carbocations will influence the intensity of their corresponding peaks.

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring would result in a fragment ion with an m/z value of approximately 187.2 (M-15). This is a common fragmentation pathway for methylated aromatic compounds.

Ring Fragmentation: Pyridine rings can undergo complex rearrangements and fragmentation, often leading to the loss of small neutral molecules like hydrogen cyanide (HCN), resulting in fragment ions at m/z values corresponding to [M-27].

The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure, confirming the connectivity of the fluorophenyl, methyl, and amino substituents on the pyridine core. The principles of fragmentation dictate that the most stable resulting ions will produce the most abundant peaks in the spectrum. chemguide.co.uklibretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

Predicted m/z Identity of Fragment Fragmentation Pathway 202.25 [M]+• (Molecular Ion) Electron Ionization 187.22 [M - CH₃]+ Loss of methyl radical 107.12 [C₆H₇N₂]+ Cleavage of inter-ring C-C bond 95.05 [C₆H₄F]+ Cleavage of inter-ring C-C bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm its structural features.

The primary amine (-NH₂) group is a key diagnostic feature. It is expected to give rise to two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively. researchgate.net An N-H bending (scissoring) vibration is also anticipated in the 1580-1650 cm⁻¹ range.

Other significant expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methyl group just below 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine and phenyl rings.

C-N Stretching: An absorption band for the aromatic amine C-N bond is expected around 1250-1340 cm⁻¹.

C-F Stretching: A strong and distinct band, characteristic of the C-F bond, typically appears in the 1000-1250 cm⁻¹ region. libretexts.org

The collective presence and specific positions of these bands provide a high degree of confidence in the identification of the compound's functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity N-H Stretch (asymmetric & symmetric) Primary Amine 3300 - 3500 Medium (two bands) Aromatic C-H Stretch Aryl Rings 3000 - 3100 Weak to Medium Aliphatic C-H Stretch Methyl Group 2850 - 2960 Weak to Medium N-H Bend Primary Amine 1580 - 1650 Medium to Strong C=C and C=N Stretch Aryl Rings 1450 - 1600 Medium (multiple bands) C-N Stretch Aromatic Amine 1250 - 1340 Medium to Strong C-F Stretch Fluorophenyl 1000 - 1250 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The structure of this compound, featuring two connected aromatic rings, constitutes an extended conjugated system. This is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions observed will be π → π* transitions, which are characteristic of aromatic and conjugated systems. The presence of non-bonding electrons on the nitrogen atoms of the pyridine ring and the amino group also allows for n → π* transitions, although these are typically much weaker in intensity.

The amino group (-NH₂) acts as a potent auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the amino nitrogen can delocalize into the pyridine ring, increasing the extent of conjugation. This effect typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent chromophore. The absorption maxima (λ_max) for similar bipyridine and phenylpyridine systems often fall within the 250-350 nm range. researchgate.netnih.gov The polarity of the solvent can also influence the position of these absorption bands.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Spectral Region Relative Intensity π → π π bonding to π antibonding UV (250-350 nm) High n → π Non-bonding to π antibonding UV (longer wavelength than π→π*) Low

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

While other spectroscopic methods provide information on connectivity and electronic structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule.

For this compound, key structural insights from an X-ray analysis would include:

Planarity of Rings: Confirmation of the expected planarity of the pyridine and fluorophenyl rings.

Dihedral Angle: The torsional or dihedral angle between the planes of the two aromatic rings is a critical conformational parameter. This angle is influenced by the steric hindrance between the ortho-hydrogen of the phenyl ring and the methyl group on the pyridine ring, as well as crystal packing forces.

Bond Parameters: Precise measurements of C-C, C-N, C-F, and other bond lengths and angles can provide insight into the electronic distribution and hybridization within the molecule.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. For this compound, hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule (N-H···N) is a highly probable interaction that would influence the supramolecular structure. researchgate.net This is a common motif observed in the crystal structures of aminopyridines.

Data from the closely related compound 6-Methylpyridin-3-amine shows a monoclinic crystal system and reveals intermolecular N-H···N hydrogen bonds that are effective in stabilizing the crystal structure. researchgate.net A similar packing strategy would be anticipated for the title compound.

Table 4: Representative Parameters Determined by X-ray Crystallography

Parameter Information Provided Illustrative Example (from 6-Methylpyridin-3-amine researchgate.net) Crystal System & Space Group Symmetry of the unit cell Monoclinic, P2₁/n Unit Cell Dimensions Size and shape of the unit cell a=8.424 Å, b=7.056 Å, c=10.658 Å, β=105.23° Bond Lengths (Å) Distance between atomic nuclei - Bond Angles (°) Angles between adjacent bonds - Torsional (Dihedral) Angles (°) Conformation, twist between rings - Hydrogen Bond Geometry Intermolecular packing forces N-H···N interactions observed

Computational Chemistry and Theoretical Investigations of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in predicting molecular properties. scirp.orgnih.gov DFT calculations focus on the electron density to determine the electronic structure and energy of a molecule, making it a suitable method for analyzing systems like 6-(4-Fluorophenyl)-5-methylpyridin-3-amine. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used DFT approach known for its accuracy in predicting molecular structures and thermochemical properties. scirp.org

The essential first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. nih.gov This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the structure with the minimum potential energy, often referred to as the equilibrium geometry. scispace.comresearchgate.net For a molecule like this compound, which has rotatable bonds—particularly between the pyridine (B92270) and fluorophenyl rings—a conformational search is crucial. researchgate.netmendeley.com

A potential energy surface scan is performed by systematically rotating the dihedral angle between the two rings to identify all possible stable conformers and the energy barriers separating them. The conformer with the absolute lowest energy is then used for all subsequent calculations. This analysis provides fundamental data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data from Geometry Optimization for a Pyridine Derivative. Note: This table is illustrative of the typical parameters obtained from a DFT geometry optimization and does not represent actual calculated values for this compound.

| Parameter | Atoms Involved | Typical Value (Å or °) |

|---|---|---|

| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| Bond Length | C-F (Fluorophenyl Ring) | ~1.35 Å |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| Dihedral Angle | C(Py)-C(Py)-C(Ph)-C(Ph) | Variable (Determined by Conformational Search) |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. researchgate.net Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data. Note: These values are examples of typical outputs from FMO analysis and are not specific to this compound.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 to -5.0 | Electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.0 to -0.5 | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.0 to 6.0 | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.de The MEP surface is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. researchgate.netresearchgate.net This map is an invaluable guide for identifying the sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. uni-muenchen.deresearchgate.net

Typically, the color-coding scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amine group, highlighting them as primary sites for electrophilic interaction. Positive potential (blue) would be expected on the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of a localized Lewis structure. numberanalytics.com It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions. nih.gov This analysis is particularly useful for understanding hyperconjugation—the delocalization of electrons from a bonding or lone-pair orbital into an adjacent anti-bonding orbital.

Key insights from NBO analysis include:

Validation of the Lewis Structure: NBO analysis confirms the primary bonding pattern (e.g., single bonds, double bonds, lone pairs). wisc.edu

Hyperconjugative Interactions: The stabilization energy E(2) reveals the strength of hyperconjugative effects. A higher E(2) value indicates a more significant interaction and greater stabilization. For the target molecule, significant interactions would be expected between the lone pair of the pyridine nitrogen and the anti-bonding orbitals of the aromatic rings.

Table 3: Representative Natural Bond Orbital (NBO) Interaction Data. Note: This table illustrates the type of data generated from an NBO analysis and does not represent actual results for the specified compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Pyridine) | π(C-C) (Pyridine Ring) | ~20-30 |

| π(C-C) (Phenyl Ring) | π(C-C) (Pyridine Ring) | ~5-15 |

| LP(1) N (Amine) | π*(C-C) (Pyridine Ring) | ~30-50 |

Key global reactivity indices include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 4: Global Chemical Reactivity Indices and Their Formulas. This table provides the definitions and formulas for key reactivity descriptors derived from DFT calculations.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Polarizability and reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.goveasychair.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, flexibility, and interactions with the surrounding environment. easychair.org

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: Observing how the molecule flexes and how the orientation between the pyridine and fluorophenyl rings changes over time in a dynamic system.

Solvent Effects: Understanding the influence of a solvent (such as water or an organic solvent) on the molecule's structure and stability. nih.govresearchgate.net Solvation can significantly alter conformational preferences and reactivity by forming hydrogen bonds and other intermolecular interactions. nih.govresearchgate.net MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in solution compared to gas-phase DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comchemrevlett.com This method is instrumental in medicinal chemistry for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. chemrevlett.com For a series of analogs based on the this compound scaffold, a QSAR model can be developed to guide the design of derivatives with enhanced therapeutic efficacy.

The development of a QSAR model involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. chemrevlett.com

For instance, a hypothetical QSAR study on a series of 6-phenyl-pyridin-3-amine analogs might yield an equation like:

log(1/IC50) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

Where LogP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to electronic properties, and MR (Molar Refractivity) relates to steric bulk. mdpi.com The coefficients (β) indicate the relative importance of each descriptor. Such a model could reveal that increasing hydrophobicity and electron-withdrawing potential while maintaining optimal steric bulk is beneficial for activity. This insight allows for the rational design of new, more potent derivatives of this compound for a specific biological target.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for QSAR Modeling of this compound Analogs

| Compound | LogP | LUMO (eV) | Molar Refractivity (cm³/mol) | Experimental log(1/IC50) |

|---|---|---|---|---|

| Analog 1 (Parent) | 2.85 | -1.25 | 58.6 | 5.40 |

| Analog 2 (-Cl) | 3.35 | -1.35 | 63.2 | 5.95 |

| Analog 3 (-OCH₃) | 2.70 | -1.10 | 63.8 | 5.20 |

| Analog 4 (-CH₃) | 3.25 | -1.20 | 63.2 | 5.65 |

| Analog 5 (-NO₂) | 2.60 | -1.80 | 63.3 | 6.10 |

In Silico ADME Prediction Analysis for Pharmacokinetic Properties

In the process of drug discovery and development, evaluating the pharmacokinetic properties of a compound, which are described by Absorption, Distribution, Metabolism, and Excretion (ADME), is critical. nih.gov Poor ADME properties are a major reason for the failure of drug candidates in clinical trials. In silico ADME prediction models have become indispensable tools for rapidly assessing the drug-likeness of compounds before their synthesis, saving significant time and resources. nih.govmdpi.com

Various computational models are used to predict key ADME parameters for this compound. These predictions are based on its structural features and physicochemical properties.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. mdpi.com Compounds with high predicted HIA are more likely to be well-absorbed from the gastrointestinal tract.

Distribution: The extent to which a drug distributes into tissues is influenced by its binding to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross biological membranes like the blood-brain barrier (BBB). Low to moderate PPB is often desirable, as only the unbound fraction of a drug is pharmacologically active. mdpi.com

Metabolism: The metabolic stability of a compound is often assessed by predicting its interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. nih.gov Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.

Excretion: The route and rate of elimination are estimated by parameters such as total clearance. frontiersin.org

These predictions are often guided by established criteria like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. mdpi.com For this compound, a theoretical ADME profile can be generated to evaluate its potential as a drug candidate.

Table 2: Predicted In Silico ADME Properties for this compound

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High absorption expected |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB |

| Plasma Protein Binding (%) | ~ 85% | Moderate to high binding |

| CYP2D6 Inhibitor | No | Low risk of interaction |

| CYP3A4 Inhibitor | No | Low risk of interaction |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. physchemres.orgnih.gov These theoretical calculations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. physchemres.org Using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the magnetic shielding tensors and vibrational modes can be calculated. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). nih.gov These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm). Comparing these calculated shifts with experimental data can confirm the proposed structure of the synthesized compound. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) spectrum. physchemres.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C=C aromatic ring stretching, or C-F stretching. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR spectra, aiding in the assignment of observed absorption bands. physchemres.org

Table 3: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

|---|---|---|---|---|

| Py-C2 | - | - | 145.2 | 144.8 |

| Py-C4 | - | - | 130.5 | 130.1 |

| Py-CH | 7.85 | 7.82 | 125.8 | 125.5 |

| Ph-C (ipso) | - | - | 135.4 | 135.0 |

| Ph-CH (ortho) | 7.95 | 7.91 | 130.1 | 129.8 |

| Ph-CH (meta) | 7.20 | 7.17 | 115.9 | 115.6 |

| Ph-CF | - | - | 163.5 | 163.1 |

| NH₂ | 4.50 | 4.45 | - | - |

| CH₃ | 2.15 | 2.12 | 18.5 | 18.2 |

Table 4: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Hypothetical Exp. Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3450, 3360 | 3445, 3355 |

| C-H stretch (aromatic) | 3080 | 3075 |

| C-H stretch (methyl) | 2980 | 2975 |

| C=N/C=C stretch (pyridine ring) | 1610, 1580 | 1605, 1575 |

| N-H bend (amine) | 1520 | 1515 |

| C-F stretch | 1230 | 1225 |

Reactivity and Chemical Transformations of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom (e.g., Protonation, Coordination)

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, rendering it basic and available for reactions with electrophiles.

Protonation: Like other pyridines, the ring nitrogen of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen is enhanced by the electron-donating effects of the C3-amino and C5-methyl groups. While the C3-amino group is also basic, in aminopyridines, the ring nitrogen is typically the more basic site and is protonated preferentially under acidic conditions reddit.com.

Coordination Chemistry: The pyridine nitrogen can act as a ligand, donating its electron pair to coordinate with metal ions. Aminopyridines are well-documented ligands in the formation of coordination compounds with various transition metals such as copper(II) and cadmium(II) nih.govresearchgate.net. The reaction of this compound with a metal salt, such as CuCl₂, would be expected to form a stable metal complex. In these complexes, the aminopyridine ligand coordinates to the metal center through the pyridine nitrogen, forming Werner-type complexes nih.gov. The specific geometry of the resulting complex would depend on the metal ion, its coordination number, and the other ligands present. It's also possible for the molecule to form η⁶-pyridine complexes where a metal coordinates to the π-electron system of the ring, a process that can activate the ring toward other reactions chemistryviews.org.

Reactions Involving the Primary Amine Functional Group

The primary amino group at the C3 position is a key site of reactivity, functioning as a potent nucleophile.

The nucleophilic primary amine readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkylating agents such as alkyl halides or sulfates can introduce an alkyl group onto the amino nitrogen. To achieve selective mono-alkylation and avoid competing alkylation at the more basic pyridine nitrogen, reductive amination is an effective method. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) researchgate.net.

N-Acylation: The amine reacts smoothly with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This reaction is typically highly selective for the amino group over the pyridine nitrogen.

The following table summarizes potential products from these reactions.

| Reaction Type | Reagent | Product Name |

| N-Alkylation | Iodomethane | 6-(4-Fluorophenyl)-N,5-dimethylpyridin-3-amine |

| N-Alkylation | Benzaldehyde / NaBH₄ | N-Benzyl-6-(4-fluorophenyl)-5-methylpyridin-3-amine |

| N-Acylation | Acetyl Chloride | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide |

| N-Acylation | Benzoyl Chloride | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzamide |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases mdpi.com. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate which then dehydrates to yield the final imine product nih.gov. This reaction is typically acid-catalyzed.

A variety of Schiff bases can be synthesized from this compound, as illustrated in the table below.

| Aldehyde/Ketone | Product Name |

| Benzaldehyde | (E)-N-Benzylidene-6-(4-fluorophenyl)-5-methylpyridin-3-amine |

| Salicylaldehyde | (E)-2-(((6-(4-Fluorophenyl)-5-methylpyridin-3-yl)imino)methyl)phenol |

| Acetone | N-(Propan-2-ylidene)-6-(4-fluorophenyl)-5-methylpyridin-3-amine |

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures organic-chemistry.org. While pyridinediazonium salts can be unstable, they serve as valuable synthetic intermediates koreascience.krgoogle.com.

The resulting diazonium salt, 6-(4-fluorophenyl)-5-methylpyridin-3-diazonium, can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved using fluoroboric acid (HBF₄).

Hydrolysis: Heating the diazonium salt in an aqueous solution yields the corresponding phenol (B47542) (a pyridinol in this case).

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds.

A significant synthetic application of such reactions on substituted 3-aminopyridines is the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are analogs of purines and often exhibit biological activity nih.govmdpi.comresearchgate.neteurjchem.com. For example, acylation followed by cyclization or reaction with orthoformates can lead to these fused systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609) wikipedia.orgyoutube.com. Reactions often require harsh conditions and give low yields youtube.com. However, the reactivity and regioselectivity are strongly influenced by existing substituents. In this compound, the C3-amino group is a powerful activating group and is ortho, para-directing. The C5-methyl group is also weakly activating.

The positions ortho to the amino group are C2 and C4.

The position para to the amino group is C6, which is already substituted.

Therefore, electrophilic attack is predicted to occur preferentially at the C2 or C4 positions. The electronic and steric influence of the other substituents would determine the final product ratio. Forcing conditions would still likely be necessary for reactions like nitration or halogenation rsc.org. A more controlled method for substitution involves directed ortho-lithiation, where protecting the amino group (e.g., as a pivaloylamide) can direct a strong base to deprotonate the C2 or C4 position, which can then be quenched with an electrophile acs.org.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the ring nitrogen wikipedia.org. This reaction typically requires a good leaving group (like a halide) at one of these positions and is facilitated by other electron-withdrawing groups libretexts.org. The subject molecule lacks a suitable leaving group on the pyridine ring, making a standard SNAr reaction unlikely. The classic Chichibabin reaction, which involves amination at the C2 or C6 position with sodium amide, is a possibility, though the existing bulky substituent at C6 could provide steric hindrance.

Reactions on the Fluorophenyl Moiety

The 4-fluorophenyl ring is generally the least reactive part of the molecule under typical reaction conditions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho, para-directing but deactivating substituent. The para position is blocked by the attachment to the pyridine ring. Therefore, any electrophilic substitution would be directed to the positions ortho to the fluorine (C3' and C5' of the phenyl ring). However, the deactivating nature of both the fluorine and the attached pyridyl ring makes such reactions difficult, requiring forcing conditions.

Nucleophilic Aromatic Substitution: The displacement of the fluorine atom by a nucleophile via an SNAr mechanism is also highly unfavorable. This reaction requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the fluorine to stabilize the negatively charged Meisenheimer complex intermediate libretexts.org. Since no such activating groups are present on the fluorophenyl ring, the C-F bond is strong and not susceptible to nucleophilic attack.

Derivatization Strategies for Structural Diversity and Analog Generation

The chemical scaffold of this compound offers multiple avenues for chemical modification to generate a diverse library of analogs. The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various reactions. Additionally, the pyridine ring itself can be a target for modification, further expanding the accessible chemical space. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for the development of novel compounds with tailored properties.

The primary amino group on the pyridine ring is a versatile handle for a variety of chemical transformations. Common derivatization strategies targeting this group include N-acylation, N-alkylation, and the formation of ureas and sulfonamides. These reactions are generally robust and allow for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Beyond modifications at the amino group, the pyridine scaffold can be functionalized through cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These strategies are instrumental in introducing aryl, heteroaryl, or further amino substituents, leading to significant structural diversification.

An illustrative example of derivatization can be seen in the synthesis of related aminopyridine analogs, where modifications are introduced to explore their potential as inhibitors of various enzymes. While specific data for this compound is not extensively published, the general reactivity patterns of aminopyridines provide a solid foundation for predicting successful derivatization pathways. For instance, the synthesis of 2-amino-4-methylpyridine (B118599) analogues has been explored for their potential as inhibitors for inducible nitric oxide synthase.

The following subsections detail some of the key derivatization strategies that can be employed to generate analogs of this compound, complete with representative reaction schemes and data tables outlining the scope and potential of each method.

N-Acylation Reactions

N-acylation is a fundamental and widely used method for derivatizing primary and secondary amines. In the case of this compound, the amino group can readily react with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. This strategy allows for the introduction of a diverse range of acyl groups, from simple alkyl and aryl moieties to more complex heterocyclic systems. The resulting amides often exhibit altered solubility, polarity, and biological activity compared to the parent amine.

The general reaction conditions for N-acylation are typically mild and high-yielding. The choice of base, solvent, and temperature can be optimized to suit the specific acylating agent and substrate.

Table 1: Representative N-Acylation Reactions of this compound

| Acylating Agent | Reagents and Conditions | Expected Product |

| Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide |

| Benzoyl chloride | Pyridine, Dichloromethane, rt | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzamide |

| Acetic anhydride | Pyridine, rt | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide |

| Benzoic acid | EDCI, HOBt, DMF, rt | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzamide |

Note: EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, DMF = Dimethylformamide, rt = room temperature.

N-Alkylation and Reductive Amination

The introduction of alkyl groups at the 3-amino position can be achieved through N-alkylation or reductive amination. Direct N-alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products. However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can often be achieved.

Reductive amination provides a more controlled method for introducing alkyl substituents. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly versatile and allows for the introduction of a wide range of primary and secondary alkyl groups.

Table 2: N-Alkylation and Reductive Amination Strategies

| Reagent | Reagents and Conditions | Expected Product |

| Methyl iodide | Potassium carbonate, Acetonitrile (B52724), reflux | 6-(4-Fluorophenyl)-N,5-dimethylpyridin-3-amine |

| Benzyl bromide | Sodium hydride, DMF, 0 °C to rt | N-Benzyl-6-(4-Fluorophenyl)-5-methylpyridin-3-amine |

| Formaldehyde | Sodium triacetoxyborohydride, Dichloroethane, rt | 6-(4-Fluorophenyl)-N,5-dimethylpyridin-3-amine |

| Acetone | Sodium cyanoborohydride, Methanol, rt | N-Isopropyl-6-(4-Fluorophenyl)-5-methylpyridin-3-amine |

Note: DMF = Dimethylformamide, rt = room temperature.

Urea and Sulfonamide Formation

The synthesis of ureas and sulfonamides from this compound provides another important avenue for analog generation. Ureas are typically prepared by reacting the amine with an isocyanate or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. Sulfonamides are synthesized by the reaction of the amine with a sulfonyl chloride in the presence of a base. Both ureas and sulfonamides introduce valuable hydrogen bond donor and acceptor functionalities, which can significantly influence the biological activity of the resulting analogs.

Table 3: Synthesis of Urea and Sulfonamide Derivatives

| Reagent | Reagents and Conditions | Expected Product |

| Phenyl isocyanate | Dichloromethane, rt | 1-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)-3-phenylurea |

| Benzenesulfonyl chloride | Pyridine, Dichloromethane, rt | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)methanesulfonamide |

Note: rt = room temperature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the synthesis of complex molecular architectures. While the primary amino group can interfere with some coupling reactions, it can also be used as a handle for derivatization prior to coupling or be tolerated under specific reaction conditions. Alternatively, the pyridine ring can be functionalized with a leaving group (e.g., a halogen) to participate in cross-coupling reactions.

For instance, if a bromo- or iodo-substituent were present on the pyridine ring of a derivative of this compound, Suzuki-Miyaura coupling with boronic acids could introduce new aryl or heteroaryl groups. Similarly, Buchwald-Hartwig amination could be employed to introduce a variety of amino substituents. These reactions dramatically increase the structural diversity that can be achieved from this core scaffold.

Table 4: Potential Cross-Coupling Strategies for Derivatization

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Expected Product Core Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Fluorophenyl)-5-methyl-[2,3'-bipyridin]-x-amine derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl-6-(4-Fluorophenyl)-5-methylpyridin-3-amine derivative |

Note: This table represents potential applications on a suitably functionalized derivative of this compound. PPh₃ = Triphenylphosphine, dba = dibenzylideneacetone, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

In Vitro Biological Activities of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine and Its Derivatives

In Vitro Antimicrobial Properties

Derivatives of the core 6-(4-Fluorophenyl)-5-methylpyridin-3-amine structure have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Several studies have demonstrated that pyridine (B92270) derivatives exhibit notable antibacterial properties. For instance, a series of synthesized 5-methylpyridinium derivatives were tested for their efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The results, measured by the minimum inhibitory concentration (MIC) in µg/mL, indicated that while most compounds showed moderate activity, certain structural variations led to more potent effects.

Similarly, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine were evaluated against a panel of bacteria. jocpr.com Compounds with specific substitutions, such as 4-fluorobenzaldehyde (B137897), showed good antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) strains. jocpr.com Another class of compounds, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, displayed antibacterial activity exclusively against Gram-positive bacteria, with MIC values ranging from 2 to 32 µg/mL. nih.gov

Interactive Table: Antibacterial Activity of Pyridine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 5-Methylpyridinium derivative (4l) | Staphylococcus aureus | 4 | |

| 5-Methylpyridinium derivative (4l) | Escherichia coli | 16 | |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives (6a-m) | Gram-positive bacteria | 2-32 | nih.gov |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4g) | Staphylococcus aureus | 18 mm (Zone of Inhibition) | jocpr.com |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4g) | Bacillus subtilis | 16 mm (Zone of Inhibition) | jocpr.com |

The antifungal potential of pyridine-related structures has also been a subject of investigation. In a study of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, several compounds demonstrated significant activity against the fungal species Fusarium oxysporum. jocpr.com Specifically, derivatives containing 4-chlorobenzaldehyde (B46862) (4f), 4-fluorobenzaldehyde (4g), 4-methoxybenzaldehyde (B44291) (4h), and 3-nitrobenzaldehyde (B41214) (4i) were effective. jocpr.com

Other related heterocyclic structures have also shown promise. For example, certain hydrazono and azo derivatives of 1,8-naphthyridine (B1210474) were found to be active against Aspergillus niger and Candida albicans. mdpi.com The increasing issue of drug-resistant fungal infections, particularly from Candida species, has spurred research into new therapeutic targets. frontiersin.org Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of essential enzymes in Candida albicans, highlighting a pathway for developing new antifungal agents. frontiersin.org

Bacterial biofilms are complex communities of microorganisms that adhere to surfaces, creating a protective matrix that makes them highly resistant to conventional antibiotics. nih.gov Some pyridine derivatives have been shown to interfere with the formation of these biofilms. For instance, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were found to hamper biofilm formation. nih.gov

The mechanism of anti-biofilm agents can vary. Key strategies include:

Inhibiting Bacterial Adhesion: Preventing the initial attachment of bacteria to surfaces is a primary mechanism to stop biofilm formation. nih.govmdpi.com

Interfering with Quorum Sensing: Bacteria communicate through a process called quorum sensing to coordinate biofilm development. mdpi.com Inhibiting these signaling pathways can disrupt the process.